molecular formula C8H8Cl2N2O2 B175190 Ethyl 5-amino-4,6-dichloronicotinate CAS No. 154012-16-5

Ethyl 5-amino-4,6-dichloronicotinate

Cat. No.: B175190
CAS No.: 154012-16-5
M. Wt: 235.06 g/mol
InChI Key: ORXJGLJHMZMKMH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4,6-dichloronicotinate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of amino and dichloro substituents on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4,6-dichloronicotinate typically involves the chlorination of nicotinic acid derivatives followed by esterification and amination reactions. One common method includes the chlorination of ethyl nicotinate to form ethyl 4,6-dichloronicotinate, which is then subjected to amination to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Ester Hydrolysis: The major product is 5-amino-4,6-dichloronicotinic acid.

Scientific Research Applications

Ethyl 5-amino-4,6-dichloronicotinate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dichloro substituents play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4,6-dichloronicotinate is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

ethyl 5-amino-4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJGLJHMZMKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617964
Record name Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154012-16-5
Record name Ethyl 5-amino-4,6-dichloro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154012-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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